2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene

Description

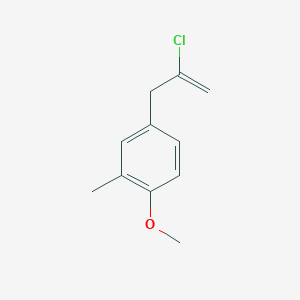

Chemical Structure and Properties 2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene (CAS: 951893-88-2) is an organochlorine compound with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol. Its structure features a propene backbone substituted with a chlorine atom at position 2 and a 4-methoxy-3-methylphenyl group at position 3 (Figure 1).

Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

4-(2-chloroprop-2-enyl)-1-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,2,7H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOINRLVXLYZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=C)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene may involve large-scale chlorination processes using automated reactors. The reaction conditions, including temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products. The final product is then purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and ammonia. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted phenylpropenes with various functional groups.

Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its

Biological Activity

2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene is an organic compound with notable biological activities. Its structure, characterized by a chloro group and a methoxy-substituted aromatic ring, suggests potential interactions with biological targets that may lead to therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

- IUPAC Name : 2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene

- Molecular Formula : C12H13ClO

- Molecular Weight : 222.68 g/mol

The presence of a chlorine atom and a methoxy group contributes to its reactivity and potential biological interactions.

The biological activity of 2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, which may lead to changes in cellular functions and responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene. For instance, related chalcone derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1–8 µg/mL, indicating potent antimicrobial activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Chalcone Derivative A | Staphylococcus aureus | 1 |

| Chalcone Derivative B | Escherichia coli | 2 |

| Chalcone Derivative C | Salmonella enterica | 8 |

Anti-Cancer Properties

Research into similar compounds has also revealed anti-cancer properties. The structural features of 2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene may confer selective cytotoxicity against cancer cell lines. For example, studies on related compounds have shown that they can induce apoptosis in various cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Study on Antibacterial Activity

A study conducted on a series of chalcone derivatives, including those structurally similar to 2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The most potent derivative exhibited an MIC of 0.25 µg/mL, suggesting that modifications in the structure can enhance antibacterial potency .

Study on Cytotoxic Effects

Another investigation focused on the cytotoxic effects of various substituted phenylpropene derivatives against human cancer cell lines. The results indicated that specific substitutions could significantly increase the cytotoxicity of these compounds, with some derivatives showing IC50 values in the low micromolar range.

Comparison with Similar Compounds

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene

- CAS : 951894-39-6

- Molecular Formula : C₉H₇Cl₂F

- Molecular Weight : 205.05 g/mol

- Key Features : Contains two chlorine atoms and one fluorine atom on the phenyl ring. The electron-withdrawing fluorine and chlorine substituents increase polarity and may enhance electrophilic reactivity compared to the methoxy/methyl-substituted target compound .

2-Chloro-3-(2,4-dichlorophenyl)-1-propene

- CAS : 951892-52-7

- Molecular Formula : C₉H₇Cl₃

- Molecular Weight : 221.5 g/mol

- Key Features : Three chlorine atoms on the phenyl ring confer high hydrophobicity and resistance to oxidation. The lack of electron-donating groups (e.g., methoxy) likely reduces solubility in polar solvents compared to the target compound .

2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene

- CAS : 951888-73-6

- Molecular Formula : C₉H₇Cl₂F

- Molecular Weight : 205.05 g/mol

2-Chloro-3-(2-isopropylphenyl)-1-propene

- CAS : 951890-53-2

- Molecular Formula : C₁₂H₁₅Cl

- Molecular Weight : 194.7 g/mol

- Key Features : The bulky isopropyl group (-CH(CH₃)₂) at the ortho position introduces significant steric hindrance, which could impede interactions in catalytic or binding applications. This contrasts with the smaller methyl group in the target compound .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-3-(4-methoxy-3-methylphenyl)-1-propene | 951893-88-2 | C₁₁H₁₃ClO | 196.67 | 4-methoxy, 3-methyl |

| 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene | 951894-39-6 | C₉H₇Cl₂F | 205.05 | 2-chloro, 4-fluoro |

| 2-Chloro-3-(2,4-dichlorophenyl)-1-propene | 951892-52-7 | C₉H₇Cl₃ | 221.5 | 2,4-dichloro |

| 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene | 951888-73-6 | C₉H₇Cl₂F | 205.05 | 3-chloro, 5-fluoro |

| 2-Chloro-3-(2-isopropylphenyl)-1-propene | 951890-53-2 | C₁₂H₁₅Cl | 194.7 | 2-isopropyl |

Structural and Functional Insights

Electronic Effects :

Steric Effects :

- Solubility and Polarity: Methoxy groups improve solubility in polar solvents (e.g., alcohols), while halogenated analogs are more lipophilic, favoring nonpolar environments .

Research and Industrial Relevance

- Pharmaceuticals : Chloro-propenes with methoxy groups may serve as precursors to kinase inhibitors or antimicrobial agents.

- Agrochemicals : Halogenated derivatives could act as pesticides due to their stability and bioactivity .

- Materials Science : Tunable electronic properties make these compounds candidates for organic semiconductors or ligands in coordination chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.